molecular formula C33H42N6O6S3 B8548342 thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[(2-isopropylthiazol-4-yl)methoxycarbonylamino]-3-methyl-butanoyl]amino]-5-thiazol-5-yl-pentyl]carbamate CAS No. 165315-37-7

thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[(2-isopropylthiazol-4-yl)methoxycarbonylamino]-3-methyl-butanoyl]amino]-5-thiazol-5-yl-pentyl]carbamate

Cat. No. B8548342
M. Wt: 714.9 g/mol
InChI Key: ILSBRXLQEGYAHW-KERJZVRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[(2-isopropylthiazol-4-yl)methoxycarbonylamino]-3-methyl-butanoyl]amino]-5-thiazol-5-yl-pentyl]carbamate is a useful research compound. Its molecular formula is C33H42N6O6S3 and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[(2-isopropylthiazol-4-yl)methoxycarbonylamino]-3-methyl-butanoyl]amino]-5-thiazol-5-yl-pentyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[(2-isopropylthiazol-4-yl)methoxycarbonylamino]-3-methyl-butanoyl]amino]-5-thiazol-5-yl-pentyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

165315-37-7

Product Name

thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[(2-isopropylthiazol-4-yl)methoxycarbonylamino]-3-methyl-butanoyl]amino]-5-thiazol-5-yl-pentyl]carbamate

Molecular Formula

C33H42N6O6S3

Molecular Weight

714.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methoxycarbonylamino]butanoyl]amino]-1-phenyl-6-(1,3-thiazol-5-yl)hexan-2-yl]carbamate

InChI

InChI=1S/C33H42N6O6S3/c1-20(2)29(39-33(43)44-15-24-17-46-31(37-24)21(3)4)30(41)36-23(11-25-13-34-18-47-25)12-28(40)27(10-22-8-6-5-7-9-22)38-32(42)45-16-26-14-35-19-48-26/h5-9,13-14,17-21,23,27-29,40H,10-12,15-16H2,1-4H3,(H,36,41)(H,38,42)(H,39,43)/t23-,27+,28+,29+/m1/s1

InChI Key

ILSBRXLQEGYAHW-KERJZVRCSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CN=CS2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CN=CS2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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